1,2-oxazolidine-5-carboxylic acid

Catalog No.
S612560
CAS No.
36839-09-5
M.F
C4H7NO3
M. Wt
117.1 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-oxazolidine-5-carboxylic acid

CAS Number

36839-09-5

Product Name

1,2-oxazolidine-5-carboxylic acid

IUPAC Name

1,2-oxazolidine-5-carboxylic acid

Molecular Formula

C4H7NO3

Molecular Weight

117.1 g/mol

InChI

InChI=1S/C4H7NO3/c6-4(7)3-1-2-5-8-3/h3,5H,1-2H2,(H,6,7)

InChI Key

AHKFLJODSRVDLO-UHFFFAOYSA-N

SMILES

C1CNOC1C(=O)O

Synonyms

(+-)-isomer of 5-oxaproline, 5-isoxazolidinecarboxylic acid, 5-oxaproline

Canonical SMILES

C1CNOC1C(=O)O

1,2-Oxazolidine-5-carboxylic acid is a heterocyclic compound characterized by a five-membered ring containing both nitrogen and oxygen atoms. Its molecular formula is C4H7NO3\text{C}_4\text{H}_7\text{N}\text{O}_3, and it has a molecular weight of approximately 117.10 g/mol. The compound is recognized for its unique structural features, including a carboxylic acid functional group, which contributes to its reactivity and potential applications in various fields, particularly in medicinal chemistry and organic synthesis .

Due to the presence of the carboxylic acid group. Key reactions include:

  • Esterification: Reaction with alcohols to form esters.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide, leading to the formation of simpler compounds.
  • Nucleophilic substitution: The nitrogen atom in the oxazolidine ring can act as a nucleophile, allowing for substitution reactions with electrophiles.

These reactions are pivotal for synthesizing derivatives that may exhibit enhanced biological activities or improved pharmacological properties .

Research indicates that 1,2-oxazolidine-5-carboxylic acid exhibits various biological activities, including:

  • Antimicrobial properties: Some studies suggest that derivatives of this compound can inhibit the growth of certain bacteria and fungi.
  • Potential antitumor activity: Preliminary investigations have shown that modifications of this compound may possess cytotoxic effects against cancer cell lines.
  • Neuroprotective effects: There is emerging evidence that suggests potential neuroprotective properties, although further studies are necessary to confirm these effects.

The biological activities are largely attributed to the compound's ability to interact with biological targets, making it a subject of interest in drug discovery .

Several methods have been developed for synthesizing 1,2-oxazolidine-5-carboxylic acid:

  • Cyclization of amino acids: This method involves the cyclization of appropriate amino acids under acidic or basic conditions to form the oxazolidine ring.
  • Reactions involving isocyanates: Isocyanates can react with suitable precursors to yield the desired oxazolidine structure.
  • Multicomponent reactions: These involve combining multiple reactants in one pot to form the oxazolidine structure efficiently.

Each method offers unique advantages in terms of yield and purity, making them suitable for different applications in research and industry .

1,2-Oxazolidine-5-carboxylic acid finds applications in various fields:

  • Pharmaceuticals: It serves as a building block for synthesizing bioactive compounds and drug candidates.
  • Agricultural chemicals: Its derivatives may be utilized in developing agrochemicals with specific pest control properties.
  • Material science: The compound can be used in creating polymers or other materials with desired properties due to its reactive functional groups.

The versatility of this compound makes it valuable across multiple domains .

Interaction studies involving 1,2-oxazolidine-5-carboxylic acid focus on its binding affinity with various biological macromolecules. Research has indicated potential interactions with:

  • Proteins: Binding studies suggest that this compound may interact with specific proteins involved in cellular signaling pathways.
  • Enzymes: It may act as an inhibitor or modulator of enzymatic activity, influencing metabolic processes.

These interactions are critical for understanding the mechanism of action and potential therapeutic applications of this compound .

Several compounds share structural similarities with 1,2-oxazolidine-5-carboxylic acid. Here are some notable examples:

Compound NameStructure TypeKey Features
2-Oxo-1,3-oxazolidine-5-carboxylic acidOxazolidine derivativeExhibits distinct reactivity patterns
2,2-Dimethyl-4-phenyl-1,3-oxazolidine-5-carboxylic AcidOxazolidine derivativeEnhanced lipophilicity due to phenyl group
5-Methyl-1,3-oxazolidine-5-carboxylic acidOxazolidine derivativePotentially altered biological activity

These compounds differ primarily in their substituents on the oxazolidine ring or carboxylic acid group, affecting their reactivity and biological activity. The uniqueness of 1,2-oxazolidine-5-carboxylic acid lies in its specific structural arrangement and functional groups that confer distinct chemical properties and potential applications .

XLogP3

-2.7

Dates

Modify: 2023-07-20

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